

Etoxazole-d5: A Technical Guide for Analytical and Research Applications

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Compound of Interest

Compound Name: Etoxazole-d5

Cat. No.: B12411451

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This technical guide provides an in-depth overview of **Etoxazole-d5**, a deuterated analog of the acaricide etoxazole. It is primarily intended for use as an internal standard in quantitative analytical studies. This document covers its chemical structure, physicochemical properties, and its application in experimental protocols, particularly in residue analysis. Additionally, it outlines the biological mode of action of its non-deuterated counterpart, etoxazole.

Chemical Structure and Properties

Etoxazole-d5 is a stable isotope-labeled version of etoxazole, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling results in a molecular weight increase of five mass units compared to the parent compound, making it an ideal internal standard for mass spectrometry-based quantification methods.

Caption: Chemical structure of **Etoxazole-d5**.

Physicochemical Properties

The key physicochemical properties of **Etoxazole-d5** are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.

Property	Value	Reference(s)
IUPAC Name	4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole	[1]
Molecular Formula	C ₂₁ H ₁₈ D ₅ F ₂ NO ₂	[2]
Molecular Weight	364.44 g/mol	[2]
Exact Mass	364.20106903 Da	[1]
Physical Format	Neat Solid	[3]
Storage Temperature	-20°C	
Solubility	Soluble in Chloroform, Methanol. For in vivo formulations, co-solvents like DMSO, PEG300, and Tween 80 may be used.	
Purity	>95% (HPLC) or >98% depending on supplier	

Properties of Unlabeled Etoxazole

For context, the properties of the parent compound, etoxazole, are provided below.

Property	Value	Reference(s)
CAS Number	153233-91-1	
Molecular Formula	C ₂₁ H ₂₃ F ₂ NO ₂	
Molecular Weight	359.41 g/mol	
Melting Point	101-102 °C	
LogP (log Kow)	5.59 at 25 °C	
Water Solubility	7.54 x 10 ⁻² mg/L at 20 °C	

Spectroscopic Data

Detailed spectroscopic data for **Ettoxazole-d5** is typically provided on the lot-specific Certificate of Analysis from the supplier. While public domain spectra for **Ettoxazole-d5** are not readily available, the expected characteristics can be inferred from the data of unlabeled etoxazole.

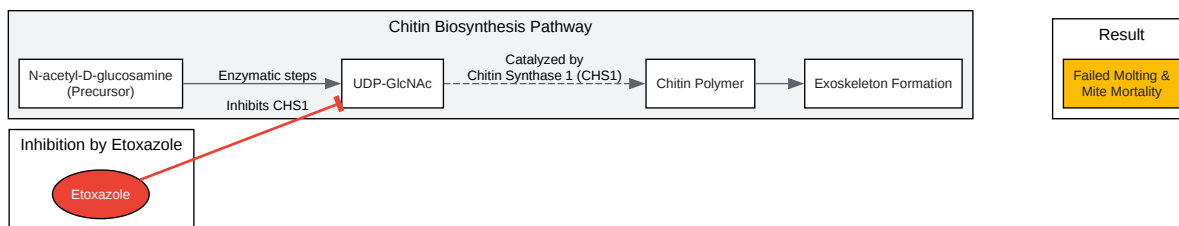
- **Mass Spectrometry (MS):** In mass spectrometric analysis, the molecular ion ($[M]^+$ or $[M+H]^+$) of **Ettoxazole-d5** will appear at 5 mass units higher than that of unlabeled etoxazole. For example, the exact mass of **Ettoxazole-d5** is 364.201 Da, whereas for etoxazole it is 359.170 Da. The fragmentation pattern is expected to be similar, with fragments containing the deuterated ethyl group showing a corresponding mass shift. The most abundant ions in the GC-MS spectrum of unlabeled etoxazole are reported at m/z 141 and 204.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton signals corresponding to the ethoxy group (a quartet and a triplet) in the spectrum of etoxazole will be absent in the spectrum of **Ettoxazole-d5**. The remaining signals from the aromatic and dihydro-oxazole protons would be present.
 - ^{13}C NMR: The carbon signals for the deuterated ethyl group will show coupling to deuterium, resulting in multiplets with lower intensity compared to their non-deuterated counterparts.

Biological Activity of Ettoxazole (Unlabeled)

Ettoxazole is a potent acaricide (miticide) and insecticide with a specific mode of action. It functions as a mite growth inhibitor by disrupting the molting process.

Mode of Action: Chitin Biosynthesis Inhibition

The primary target of ettoxazole is the enzyme chitin synthase 1 (CHS1). Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting CHS1, ettoxazole prevents the formation of new cuticle, which is fatal for mites during the egg, larval, and nymph stages. This mode of action is distinct from many neurotoxic acaricides.



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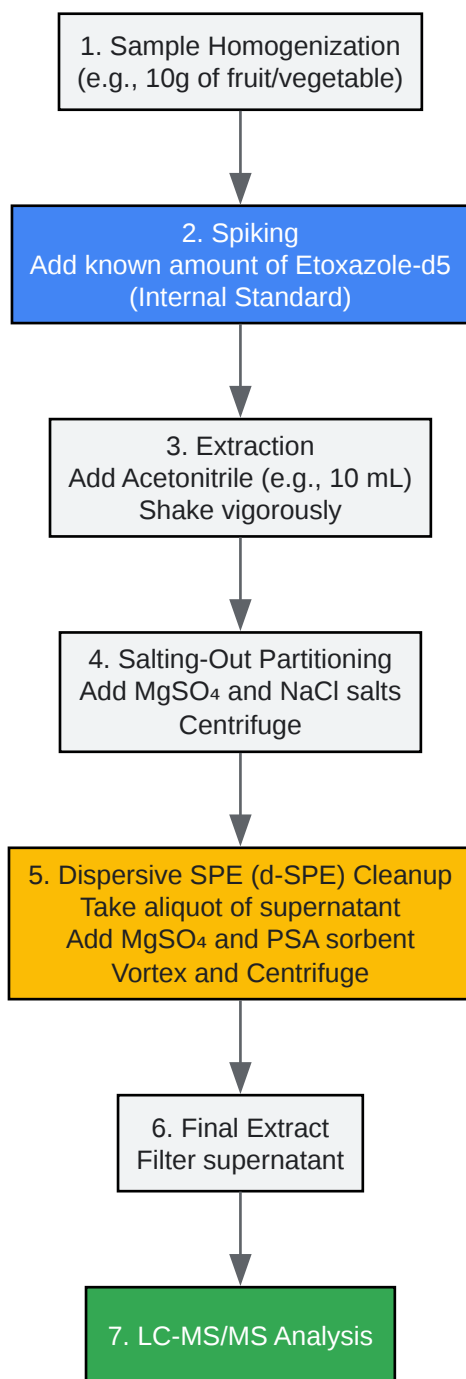
Caption: Etoxazole inhibits Chitin Synthase 1, blocking exoskeleton formation.

Experimental Protocols: Use as an Internal Standard

Etoxazole-d5 is primarily used as an internal standard for the quantification of etoxazole residues in various matrices, such as fruits, vegetables, soil, and water. The following is a representative experimental protocol based on established methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS Method)

This workflow outlines the typical steps for extracting etoxazole from a solid matrix like fruit or vegetables.



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Caption: Typical QuEChERS workflow for etoxazole residue analysis.

Detailed Steps:

- Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

- Internal Standard Spiking: Fortify the sample with a known concentration of **Ettoxazole-d5** solution (e.g., in acetonitrile) to serve as the internal standard for quantification.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1-3 minutes.
- Liquid-Liquid Partitioning: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl). Shake immediately and then centrifuge for 5 minutes (e.g., at 4000 rpm). This step separates the acetonitrile layer from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous MgSO_4 (to remove residual water). Vortex for 1 minute and centrifuge again.
- Final Preparation: Collect the cleaned supernatant, filter it through a 0.22 μm filter, and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Parameter	Typical Conditions
LC Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
Mobile Phase	Gradient elution using A: Water with 0.1% formic acid and B: Acetonitrile or Methanol with 0.1% formic acid.
Flow Rate	0.2 - 0.4 mL/min
Ionization Mode	Electrospray Ionization, Positive (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Etoxazole: Monitor at least two transitions (e.g., precursor ion m/z 360.2 -> product ions). Etoxazole-d5: Monitor precursor ion m/z 365.2 -> corresponding product ions.

Quantification: The concentration of etoxazole in the original sample is determined by comparing the peak area ratio of the analyte (etoxazole) to the internal standard (**Etoxazole-d5**) against a calibration curve prepared with known concentrations of both compounds. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

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